Bouvardin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

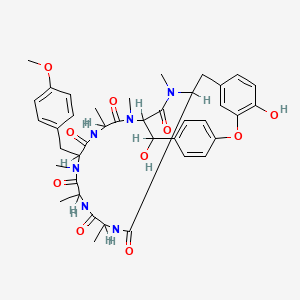

Bouvardin is a bicyclic hexapeptide isolated from the plant Bouvardia ternifolia. Its chemical formula is C₄₀H₄₈N₆O₁₀. This compound has demonstrated significant anti-cancerous activities by inhibiting protein synthesis through the inhibition of 80S ribosomes, which are eukaryotic ribosomes .

准备方法

布瓦尔丁可以通过多种方法合成。一个值得注意的方法是布瓦尔丁、O-甲基布瓦尔丁和O-甲基-N9-脱甲基布瓦尔丁的全合成。 该方法包括在受控条件下使用特定的氨基酸序列,如丙氨酸、酪氨酸和其他试剂 . 工业生产方法通常涉及厌氧发酵和乳酸菌 .

化学反应分析

布瓦尔丁会发生多种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括甲氧基和其他有机化合物。 这些反应形成的主要产物包括布瓦尔丁的各种衍生物,例如O-甲基布瓦尔丁和O-甲基-N9-脱甲基布瓦尔丁 .

科学研究应用

Key Findings:

- Inhibition of Translation : Bouvardin increases the abundance of 80S ribosomes without altering polysomes, indicating its role in inhibiting translation elongation .

- Enhanced Radiation Effects : In preclinical models of head and neck cancer and glioma, this compound treatment has been shown to enhance the antitumor effects of radiation therapy by promoting clonogenic death in tumor cells .

Effects on Cell Cycle Progression

This compound has been studied for its effects on cell cycle dynamics in various cell lines, notably Chinese hamster ovary (CHO) cells. It has been observed to significantly slow down cell cycle progression at low concentrations (as low as 0.2 µg/ml), with complete inhibition occurring at higher concentrations (above 1.0 µg/ml) .

Observations:

- Uniform Cell Cycle Arrest : Flow cytometric analysis revealed minimal rearrangement in cell cycle phases after this compound treatment, suggesting a uniform arrest across the cycle .

- Resistance to Cytotoxicity : Cells exposed to high levels of this compound exhibited resistance to drug-specific cytotoxicity, with a notable percentage capable of forming colonies post-exposure .

Preclinical Models

-

Head and Neck Cancer :

- In studies involving xenograft models, this compound was found to enhance the effectiveness of radiation therapy, suggesting its potential as a combinatorial treatment option .

- Molecular correlates such as Cdk1, Ki67, and cyclin D1 were identified as relevant factors influenced by this compound treatment.

- Glioma :

Comparative Data Table

| Application Area | Mechanism | Key Outcomes |

|---|---|---|

| Cancer Treatment | Protein synthesis inhibition | Enhanced radiation effects in tumors |

| Cell Cycle Progression | Arrests cell cycle uniformly | Resistance to cytotoxic agents |

| Preclinical Models | Enhances antitumor effects | Increased clonogenic death |

作用机制

布瓦尔丁的作用机制涉及抑制人类核糖体上的翻译延伸。布瓦尔丁阻断延长因子2从核糖体上的解离,从而中断延伸循环。 这种蛋白质合成的抑制对其抗癌作用至关重要,因为它阻止了癌细胞的生长和增殖 .

相似化合物的比较

布瓦尔丁在通过靶向延长因子2来抑制蛋白质合成方面是独一无二的。 类似的化合物包括索达林及其衍生物,它们也靶向延长因子,但对真菌具有特异性,对人体细胞无害 . 其他类似化合物包括从Bouvardia ternifolia中提取的ternifoliol和ternifolial,它们已显示出抗炎和免疫调节活性 .

常见问题

Basic Research Questions

Q. What experimental models are most suitable for initial screening of Bouvardin’s anticancer activity?

- Methodological Answer : Begin with in vitro models such as human cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via assays like MTT or ATP-based viability tests . For mechanistic insights, combine these with transcriptional profiling (RNA-seq) to identify pathways affected by this compound. In vivo models (e.g., xenograft mice) should follow, adhering to ethical guidelines for dosing and endpoint criteria .

Q. How can this compound be isolated and characterized from natural sources with high purity?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays to isolate this compound. Structural characterization should include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Document solvent systems, retention times, and spectral data comprehensively to ensure reproducibility .

Q. What are the standard protocols for assessing this compound’s mechanism of action in protein synthesis inhibition?

- Methodological Answer : Employ ribosome profiling or polysome analysis to quantify translational arrest. Pair with Western blotting to monitor downstream targets (e.g., phosphorylated eIF2α). Validate findings using siRNA knockdowns of suspected targets (e.g., HSP70) to establish causality .

Advanced Research Questions

Q. How can contradictions in this compound’s cytotoxicity data across cell lines be systematically resolved?

- Methodological Answer : Apply the FINER criteria to design a study addressing variables like cell culture conditions (e.g., serum concentration, hypoxia) and batch-to-batch compound variability. Use meta-analysis to compare datasets, and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis vs. membrane integrity assays) .

Q. What strategies improve this compound’s bioavailability in preclinical studies without compromising efficacy?

- Methodological Answer : Optimize solubility via co-solvent systems (e.g., PEG-400) or nanoformulations (liposomes, polymeric nanoparticles). Conduct pharmacokinetic studies (Cmax, AUC) in rodent models, and correlate with tumor penetration metrics (e.g., LC-MS/MS in tissue homogenates). Cross-reference results with computational ADMET models .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in heterogeneous tumor environments?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s interaction networks. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify hub targets. Validate findings with CRISPR-Cas9 knockout models and isogenic cell lines .

Q. Methodological Frameworks Referenced

- Experimental Reproducibility : Detailed protocols for compound characterization and in vivo studies ensure replicability .

- Data Conflict Resolution : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven investigations .

- Multi-Omics Integration : Cross-disciplinary workflows align with recommendations for rigorous data triangulation .

属性

CAS 编号 |

64755-14-2 |

|---|---|

分子式 |

C40H48N6O10 |

分子量 |

772.8 g/mol |

IUPAC 名称 |

(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |

InChI 键 |

TWOWSRSKGJSZHZ-YXJYTWHVSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

手性 SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

规范 SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

同义词 |

ouvardin NSC 259,968 NSC-259968 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。